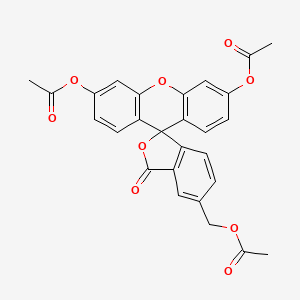
5-(Acetoxymethyl) Fluorescein Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Acetoxymethyl) Fluorescein Diacetate is a non-fluorescent, cell-permeable dye that is widely used in various biological assays. Once inside the cell, it is hydrolyzed by cellular esterases to produce a highly fluorescent compound, 5-carboxyfluorescein . This property makes it an excellent marker for cell viability and other cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetoxymethyl) Fluorescein Diacetate typically involves the acylation of fluorescein with acetic anhydride. The phenolic hydroxyl groups of fluorescein are masked by acetylation, resulting in the formation of fluorescein diacetate . This compound is then further modified to introduce the acetoxymethyl group, creating this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Acetoxymethyl) Fluorescein Diacetate primarily undergoes hydrolysis reactions. Once inside the cell, cellular esterases cleave the acetoxymethyl groups, resulting in the formation of 5-carboxyfluorescein . This reaction is crucial for its function as a fluorescent marker.
Common Reagents and Conditions
The hydrolysis of this compound is facilitated by cellular esterases under physiological conditions. The reaction does not require any additional reagents, making it highly efficient and specific .
Major Products
The major product formed from the hydrolysis of this compound is 5-carboxyfluorescein, a highly fluorescent compound that remains trapped within the cell .
Scientific Research Applications
5-(Acetoxymethyl) Fluorescein Diacetate has a wide range of applications in scientific research:
Cell Viability Assays: It is used to measure cellular esterase activity, which is an indicator of cell viability.
Flow Cytometry: The fluorescence emitted by 5-carboxyfluorescein can be quantified using flow cytometry, providing a measure of live cell populations.
Fluorescence Microscopy: It is used in fluorescence microscopy to visualize live cells and assess their viability.
Metabolic Activity Studies: The compound is used to assess the metabolic activity of various cell types, including Giardia duodenalis cysts.
Mechanism of Action
The mechanism of action of 5-(Acetoxymethyl) Fluorescein Diacetate involves its uptake by live cells, where it is hydrolyzed by cellular esterases to produce 5-carboxyfluorescein . This fluorescent compound remains trapped within the cell, allowing for the visualization and quantification of live cells. The fluorescence emitted by 5-carboxyfluorescein can be measured using fluorescence microscopy or flow cytometry, providing valuable information about cell viability and function .
Comparison with Similar Compounds
5-(Acetoxymethyl) Fluorescein Diacetate is similar to other cell-permeant esterase substrates such as fluorescein diacetate and carboxyfluorescein diacetate . it has unique properties that make it particularly useful for certain applications:
Fluorescein Diacetate: One of the first probes used as a fluorescent indicator of cell viability. It is still occasionally used to detect cell adhesion and viability.
Carboxyfluorescein Diacetate: Contains extra negative charges, making it better retained in cells compared to fluorescein.
Properties
Molecular Formula |
C27H20O9 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)methyl acetate |
InChI |
InChI=1S/C27H20O9/c1-14(28)32-13-17-4-7-21-20(10-17)26(31)36-27(21)22-8-5-18(33-15(2)29)11-24(22)35-25-12-19(34-16(3)30)6-9-23(25)27/h4-12H,13H2,1-3H3 |
InChI Key |
LUAIFKWIAGEFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





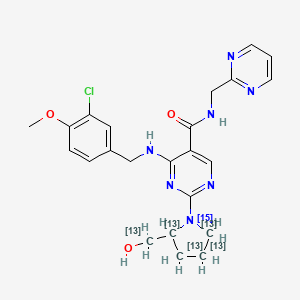


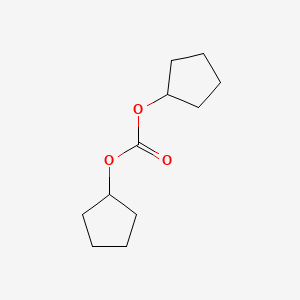
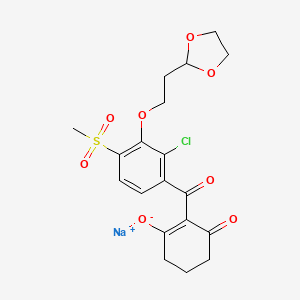
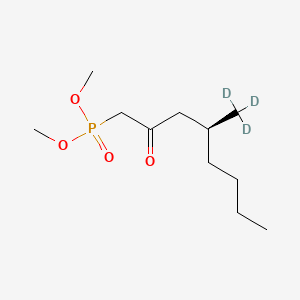

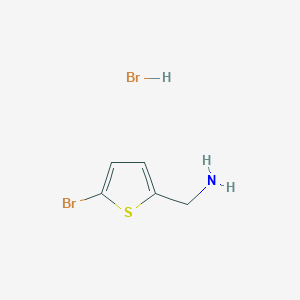
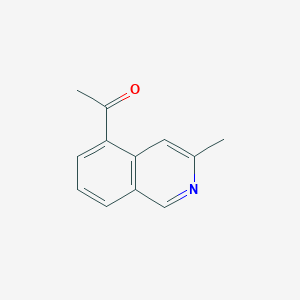
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)

